molecular formula C5H2ClF3N2S B6350573 3-Chloro-6-((trifluoromethyl)thio)pyridazine CAS No. 1206523-89-8

3-Chloro-6-((trifluoromethyl)thio)pyridazine

Cat. No.: B6350573
CAS No.: 1206523-89-8
M. Wt: 214.60 g/mol
InChI Key: CZEZTOIZZBKTJS-UHFFFAOYSA-N
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Description

3-Chloro-6-((trifluoromethyl)thio)pyridazine is a heterocyclic compound characterized by the presence of a pyridazine ring substituted with a chlorine atom at the third position and a trifluoromethylthio group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-((trifluoromethyl)thio)pyridazine typically involves the reaction of 3-chloropyridazine with trifluoromethylthiolating agents under controlled conditions. One common method includes the use of trifluoromethylthiolating reagents such as trifluoromethylthiol chloride in the presence of a base like triethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-((trifluoromethyl)thio)pyridazine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Products include substituted pyridazines with various functional groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols.

    Coupling Reactions: Products include biaryl compounds and other complex structures.

Scientific Research Applications

3-Chloro-6-((trifluoromethyl)thio)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-6-((trifluoromethyl)thio)pyridazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. The trifluoromethylthio group enhances the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-(trifluoromethyl)pyridazine
  • 3-Chloro-6-(trifluoromethyl)phenylpyridazine
  • 3-Chloro-6-(trifluoromethyl)benzylpyridazine

Uniqueness

3-Chloro-6-((trifluoromethyl)thio)pyridazine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties compared to other similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and potential bioactivity, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-chloro-6-(trifluoromethylsulfanyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2S/c6-3-1-2-4(11-10-3)12-5(7,8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEZTOIZZBKTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1SC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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